Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Lipophilicity CNS drug discovery Pharmacokinetics

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS 2034155-23-0) is a protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methylbutoxy (isopentyloxy) side chain. It belongs to the broader class of N‑Boc‑4‑alkoxypiperidines, which serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C15H29NO3
Molecular Weight 271.4 g/mol
CAS No. 2034155-23-0
Cat. No. B1399756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
CAS2034155-23-0
Molecular FormulaC15H29NO3
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCC(C)CCOC1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H29NO3/c1-12(2)8-11-18-13-6-9-16(10-7-13)14(17)19-15(3,4)5/h12-13H,6-11H2,1-5H3
InChIKeyHIAYCKXVRWMINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS 2034155-23-0) in the Alkoxy-Piperidine Landscape


Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS 2034155-23-0) is a protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methylbutoxy (isopentyloxy) side chain . It belongs to the broader class of N‑Boc‑4‑alkoxypiperidines, which serve as versatile intermediates in medicinal chemistry and organic synthesis [1]. This compound is distinguished by its moderate lipophilicity (predicted ACD/LogP = 3.19) and the steric bulk of its branched C5 alkoxy chain, factors that influence solubility, membrane permeability, and reactivity in downstream transformations [2].

Why N-Boc-4-Alkoxypiperidines Are Not Interchangeable: The Critical Role of the Alkoxy Chain in Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate


Within the N-Boc-4-alkoxypiperidine family, the length and branching of the alkoxy substituent directly modulate physicochemical properties and biological activity. Structure-activity relationship (SAR) studies demonstrate that variations in alkoxy chain length and branching significantly impact serotonin reuptake inhibition and 5-HT1A/5-HT7 receptor binding affinities, with potencies differing by over 2-fold between closely related analogs [1]. Consequently, substituting tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate with a shorter or less branched analog (e.g., ethoxy or isobutoxy) will alter lipophilicity, solubility, and, most critically, the pharmacological profile of any derived bioactive molecule, potentially compromising lead optimization campaigns or invalidating patent strategies [2].

Quantifiable Differentiation of Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS 2034155-23-0) vs. Alkoxy-Piperidine Analogs


Enhanced Lipophilicity (LogP) vs. Shorter-Chain Analogs Influences Membrane Permeability and CNS Drug Design

The predicted octanol-water partition coefficient (ACD/LogP) for tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate is 3.19 . This represents a substantial increase in lipophilicity compared to the ethoxy analog (tert-butyl 4-ethoxypiperidine-1-carboxylate; predicted LogP ≈ 1.8–2.2 [class-level inference]) and a moderate increase over the isobutoxy analog (LogP ≈ 2.6–3.0). The higher LogP value indicates enhanced passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates where optimal LogP values typically range between 2 and 4 for blood-brain barrier penetration.

Lipophilicity CNS drug discovery Pharmacokinetics Medicinal Chemistry

Increased Molecular Weight and Steric Bulk Differentiate from Lower Homologs in Receptor Binding and Selectivity

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate has a molecular weight of 271.4 g/mol . This is significantly higher than the ethoxy analog (MW 229.32 g/mol) and moderately higher than the isobutoxy analog (MW 257.37 g/mol) . In a series of alkoxy-piperidine derivatives, increasing alkoxy chain length and branching from ethoxy to isopentyloxy (3-methylbutoxy) was associated with a >2-fold improvement in serotonin reuptake inhibition potency (IC50: 177 nM for compound 7a vs. 85 nM for compound 15g) and enhanced 5-HT1A/5-HT7 receptor binding affinities [1]. The additional steric bulk provided by the 3-methylbutoxy group is hypothesized to optimize hydrophobic interactions within the ligand-binding pocket, leading to improved target engagement and selectivity.

Receptor binding Selectivity Steric effects Pharmacology

Commercial Purity Specification and Availability Profile vs. Structural Analogs

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate is commercially available with a minimum purity specification of 95% . This purity grade is consistent with common research-grade specifications for alkoxy-piperidine building blocks (e.g., tert-butyl 4-ethoxypiperidine-1-carboxylate ≥95% ; tert-butyl 4-isobutoxypiperidine-1-carboxylate ≥95% ). However, the target compound's pricing structure (USD 162 for 0.05 g, USD 699 for 1 g, and USD 3007 for 10 g) [1] reflects its specialized nature and lower production volume relative to simpler analogs, which may impact procurement strategy for large-scale synthesis.

Purity Procurement Supply chain Analytical chemistry

High-Value Research and Industrial Applications for Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate


CNS Drug Discovery: Optimization of Serotonin Transporter (SERT) and 5-HT Receptor Modulators

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate serves as a key intermediate for synthesizing advanced alkoxy-piperidine analogs targeting serotonin-related CNS disorders. Its increased lipophilicity (LogP 3.19) and steric bulk, inferred to enhance blood-brain barrier penetration and receptor binding , make it a superior building block compared to shorter-chain analogs for lead optimization programs aimed at improving antidepressant efficacy and selectivity. The SAR data from related alkoxy-piperidines, demonstrating nanomolar 5-HT1A/5-HT7 binding affinities and in vivo antidepressant activity, support its use in designing next-generation CNS agents [1].

Pharmacokinetic Profiling: Evaluating the Impact of Alkoxy Chain Branching on Metabolic Stability and Oral Bioavailability

The 3-methylbutoxy substituent introduces a degree of steric hindrance and lipophilicity that can modulate metabolic stability and oral absorption. Researchers can utilize this compound to systematically investigate the relationship between alkoxy chain structure and pharmacokinetic parameters (e.g., microsomal stability, Caco-2 permeability) [2]. Comparative studies with ethoxy and isobutoxy analogs will elucidate the contribution of chain length and branching to in vivo performance, guiding rational design of drug candidates with optimized ADME profiles.

Chemical Biology Probe Development: Profiling Lipid Raft Interactions and Membrane Microdomain Localization

The enhanced lipophilicity of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate makes it a valuable scaffold for developing fluorescent or affinity probes to study membrane partitioning and lipid raft association. By conjugating reporter groups (e.g., fluorophores, biotin) to the Boc-protected piperidine core, researchers can create tools to investigate how subtle changes in alkoxy chain structure influence subcellular localization and interactions with membrane microdomains, providing insights relevant to drug targeting and delivery [3].

Process Chemistry and Scale-Up: Benchmarking Synthesis and Purification of Branched Alkoxy-Piperidine Building Blocks

The synthesis of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate typically involves alkylation of N-Boc-4-hydroxypiperidine with 3-methylbutyl bromide or tosylate under basic conditions . Its commercial availability in 95% purity and documented pricing [4] provide a benchmark for evaluating synthetic routes and optimizing purification protocols (e.g., column chromatography conditions). Process chemists can use this compound to assess the scalability of alkylation reactions and to develop robust manufacturing processes for more complex drug candidates incorporating the 3-methylbutoxy motif.

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